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Peptide
Name

Core
Structure

Key Feature
Tumor
Uptake
(%ID/g)

Kidney
Uptake
(%ID/g)

Tumor-to-
Kidney
Ratio

Primary
Reference

MG0
(Minigastrin
0)

Gastrin-

based

Contains

pentaglutamate
sequence

High Very High

(>48
%ID/g)

Low [1] [2]

Sargastrin Gastrin-
based

Linear minigastrin
peptide

High Very High
(>48

%ID/g)

Low [1]

MG11 Gastrin-

based

Truncated; lacks

pentaglutamate
sequence

Moderate Low Improved [1] [2] [3]

PP-F11 Gastrin-
based

Pentaglutamate
sequence

replaced with D-
Glu residues

High Low High
(Optimal)

[1]

MGD5 Gastrin-
based

Divalent (two
receptor-binding

motifs)

High Low High
(Optimal)

[1]
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Peptide
Name

Core
Structure

Key Feature
Tumor
Uptake
(%ID/g)

Kidney
Uptake
(%ID/g)

Tumor-to-
Kidney
Ratio

Primary
Reference

Cyclo-MG1 Gastrin-
based

Cyclized peptide
structure

High Low High
(Optimal)

[1]

DOTA-CCK CCK8-
based

Sulfated CCK8
analog

Low (~2.5
%ID/g)

Low Low [1] [3]

99mTc-
demogastrin
2

Gastrin-
based

Pentaglutamate
sequence

High
(Clinically
effective)

Moderate High in
patients

[3]

Detailed Experimental Protocols

The comparative data in the table above is derived from standardized experimental methodologies. Here are

the details of the key protocols used in these studies.

In Vitro Receptor Binding Assays

Purpose: To determine the affinity of the peptide analog for the CCK-2 receptor.
Methodology: Competition binding assays are typically performed. Cell membranes expressing the

human CCK-2 receptor (e.g., from AR42J tumor cells) are incubated with a fixed concentration of a
known radiolabeled ligand (like (^{125})I-CCK-8) and increasing concentrations of the unlabeled test

peptide. The half-maximal inhibitory concentration (IC(_{50})) is calculated, with a lower value
indicating higher affinity [2] [4].

In Vivo Biodistribution Studies

Animal Models: Studies are conducted in nude mice bearing subcutaneous tumors that express
CCK-2/gastrin receptors (e.g., AR42J pancreatic tumor models). Mice often receive a contralateral,

receptor-negative tumor to assess specificity [1] [2].
Tracer Administration: The peptide analog, conjugated to a radionuclide (like (^{111})In) via a

chelator (DOTA), is injected intravenously.
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Data Collection: At predetermined time points (e.g., 1 hour and 4 hours post-injection), animals are

euthanized. Tissues of interest (tumor, kidneys, blood, liver, etc.) are dissected, weighed, and their
radioactivity is measured with a gamma counter.

Data Analysis: Uptake in each tissue is expressed as a percentage of the injected dose per gram of
tissue (%ID/g). The tumor-to-kidney ratio is a key metric for evaluating therapeutic potential [1] [2].

Clinical Scintigraphy Studies

Purpose: To compare the diagnostic potential of different analogs in patients.

Methodology: Patients with CCK-2 receptor-positive tumors (e.g., medullary thyroid carcinoma) are
injected with different radiolabeled analogs (e.g., (^{111})In-DOTA-CCK, (^{99m})Tc-demogastrin 2,

(^{111})In-DOTA-MG11) in separate sessions. Planar and SPECT images are acquired at multiple
time points. Images are evaluated by blinded nuclear medicine physicians for the number of lesions

detected and the retention of activity in organs like the kidneys [3].

Gastrin Signaling Pathway and Experimental Workflow

To help visualize the biological context and research process, the following diagrams were created using

Graphviz.

Gastrin Signaling Pathway

This simplified diagram shows the core signaling pathway activated when gastrin binds to its receptor,

CCK2R, explaining its role in both normal physiology and cancer [5] [6] [4].
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Experimental Workflow for Analog Comparison

This flowchart outlines the standard experimental workflow used to compare different gastrin analogs, from

initial synthesis to final evaluation [1] [2] [3].

Experimental Workflow for Analog Comparison
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Key Conclusions for Research and Development
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Optimizing Kidney Retention is Crucial: The pentaglutamate sequence in early minigastrin analogs

(like MG0) confers high tumor uptake but leads to unacceptably high kidney retention, limiting their
therapeutic utility [1] [2]. Strategies to mitigate this include using D-amino acids (PP-F11),

truncating the sequence (MG11), or changing the peptide's structure (cyclization, divalent
designs) [1].

Structural Modifications Directly Impact Performance: The search results highlight a clear
structure-activity relationship. Moving from linear CCK8 analogs to minigastrin-based peptides

improves tumor uptake. Further engineering within the minigastrin family by modifying the Glu region
or overall valence successfully decouples high tumor uptake from high kidney retention [1].

Pre-clinical Data Must Be Validated Clinically: While MG11 showed promising low kidney retention
in mice, subsequent clinical studies found its tumor uptake in patients to be quite low, making it less

suitable as an imaging agent [3]. This underscores the importance of clinical trials in selecting final
candidates, where analogs like 99mTc-demogastrin 2 have demonstrated superior lesion detection

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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